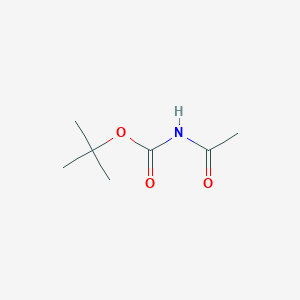

tert-Butyl acetylcarbamate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-acetylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)8-6(10)11-7(2,3)4/h1-4H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPPVCVLOXKYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462570 | |

| Record name | tert-Butyl acetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120157-98-4 | |

| Record name | 1,1-Dimethylethyl N-acetylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl acetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for Tert Butyl Acetylcarbamate

Established Synthetic Pathways and Refinements

A practical and environmentally benign synthesis of tert-butyl acetylcarbamate (B3056926) has been reported utilizing N-Boc-thioacetamide as the starting material. nih.goviucr.org This method employs natural phosphate (B84403) (NP), sourced from Mauritanian phosphate deposits, as a heterogeneous catalyst. nih.goviucr.org The reaction is noteworthy for its excellent yield (approximately 95%), simple workup, and green credentials, avoiding the use of traditional and often more hazardous Lewis acid catalysts. nih.goviucr.org

The synthesis is conducted by reacting N-(t-Boc)thioacetamide with an amino ester hydrochloride in the presence of triethylamine (B128534) and the natural phosphate catalyst. iucr.org Interestingly, this reaction yields tert-butyl acetylcarbamate through an unexpected substitution of the sulfur atom by an oxygen atom, rather than the anticipated amidine product. nih.gov In the absence of the natural phosphate catalyst, no product is formed, highlighting its crucial role in the transformation. nih.gov The process has been successfully tested in various solvents, including THF, CH3CN, and DMF. iucr.org

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | N-(t-Boc)thioacetamide | iucr.org |

| Catalyst | Natural Phosphate (NP) | nih.goviucr.org |

| Base | Triethylamine | iucr.org |

| Solvents | THF, CH3CN, or DMF | iucr.org |

| Yield | ~95% | iucr.org |

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, carbamates, or ureas. nih.govresearchgate.net The reaction proceeds through the thermal decomposition of an acyl azide (B81097) intermediate to an isocyanate, which can then be trapped by a suitable nucleophile. nih.govwikipedia.org This pathway is valued for its tolerance of a wide range of functional groups and for proceeding with complete retention of the stereochemistry of the migrating group. nih.govnih.gov

A significant refinement of the classical Curtius rearrangement involves a one-pot procedure that generates the acyl azide intermediate directly from a carboxylic acid. organic-chemistry.orgresearchgate.net This is achieved by reacting the carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and sodium azide (NaN₃). organic-chemistry.orgresearchgate.netacs.orgorganic-chemistry.org This approach avoids the need to isolate the potentially unstable acyl azide, enhancing the safety and efficiency of the process. organic-chemistry.org The reaction is often facilitated by catalysts such as zinc(II) triflate and phase-transfer agents like tetrabutylammonium bromide to achieve high yields at low temperatures. organic-chemistry.orgresearchgate.net This one-pot method is compatible with primary, secondary, and tertiary carboxylic acids. organic-chemistry.org

A key step in the Curtius rearrangement is the capture, or "trapping," of the highly reactive isocyanate intermediate. nih.govresearchgate.net To synthesize tert-butyl carbamates, the isocyanate is trapped with an alcohol. nih.gov Specifically, when the reaction is performed in the presence of tert-butanol (B103910), the isocyanate is readily attacked by the alcohol to form the stable Boc-protected amine. wikipedia.orgnih.govcommonorganicchemistry.com In the one-pot method using di-tert-butyl dicarbonate, the tert-butanol nucleophile can be generated in situ, further streamlining the synthesis. nih.gov The trapping of the isocyanate is often the slowest step in the sequence, but can be accelerated by the catalysts used in the reaction. nih.gov

| Reagent | Role | Reference |

|---|---|---|

| Carboxylic Acid | Starting material (source of R-group) | organic-chemistry.orgresearchgate.net |

| Di-tert-butyl Dicarbonate (Boc₂O) | Activates carboxylic acid, precursor to acyl azide | organic-chemistry.orgacs.orgorganic-chemistry.org |

| Sodium Azide (NaN₃) | Source of azide for acyl azide formation | organic-chemistry.orgacs.orgorganic-chemistry.org |

| tert-Butanol (t-BuOH) | Nucleophile for trapping the isocyanate intermediate | nih.govnih.govcommonorganicchemistry.com |

| Zinc(II) Triflate / TBAB | Catalysts to promote rearrangement and trapping | organic-chemistry.orgresearchgate.net |

The reaction of amines with chloroformates is a direct and common method for the synthesis of carbamates. However, the use of alkyl chloroformates can sometimes lead to statistical mixtures of products, especially with polyfunctional substrates. orgsyn.org A patent describes a multi-step synthesis where N-BOC-D-serine first forms a mixed acid anhydride with isobutyl chloroformate in the presence of N-methylmorpholine as a base. google.com This activated intermediate then undergoes a condensation reaction with benzylamine to yield a tert-butyl carbamate (B1207046) derivative. google.com This illustrates a more controlled, stepwise approach using a chloroformate to achieve a specific carbamate product. google.com

While one-pot methods are often preferred for their efficiency, multi-step procedures are sometimes necessary, particularly for complex molecules or when selective protection is required. orgsyn.orgorgsyn.org A historical four-step procedure for preparing tert-butyl carbamate begins with the preparation of t-butyl ethyl oxalate from ethoxalyl chloride. orgsyn.org This intermediate is then converted to t-butyl oxamate, dehydrated to t-butyl cyanoformate, and finally treated with ammonia. orgsyn.org

In the synthesis of functionalized polyamines, selective protection of one amino group is a common challenge. orgsyn.org Elegant multi-step synthetic procedures have been developed to strategically install protecting groups. orgsyn.org For instance, selective mono-Boc protection of diamines can be achieved by first treating the diamine with one equivalent of an acid like HCl. researchgate.netresearchgate.net This protonates one amine group, rendering it unreactive, allowing the remaining free amine to be selectively reacted with di-tert-butyl dicarbonate. researchgate.netresearchgate.net Such methods are crucial when a large excess of a valuable diamine cannot be used to favor mono-protection. orgsyn.orgsciforum.net

Catalytic Approaches in this compound Synthesis

The synthesis of this compound has benefited significantly from the development of novel catalytic approaches aimed at improving efficiency, selectivity, and environmental sustainability. These methods move away from traditional stoichiometric reagents towards catalytic systems that offer advantages such as milder reaction conditions, reduced waste, and easier product isolation.

A practical and environmentally benign synthesis of this compound has been achieved using natural phosphate (NP) as a heterogeneous catalyst. nih.gov This method presents a green alternative to conventional Lewis acids. nih.gov The NP catalyst is readily available, stable, non-toxic, and can be easily handled and regenerated. nih.gov

In a reported synthesis, the reaction was conducted by blending N-(t-Boc)thioacetamide with various aminoesters in the presence of triethylamine (NEt3) and the NP catalyst. nih.gov This process yielded this compound with excellent efficiency. nih.gov Notably, in the absence of the natural phosphate catalyst, no product was formed, and the starting materials were recovered, highlighting the essential role of the catalyst in the transformation. nih.gov The use of NP aligns with green chemistry principles by providing a simple workup procedure and operating in a benign environment. nih.gov

The natural phosphate used in this work was sourced from the Bofal phosphate deposit in Mauritania and underwent treatment including particle-size separation, calcination at 1173 K, and grinding before use. nih.gov

Ionic liquids (ILs) have emerged as effective organo-catalysts for the N-tert-butyloxycarbonylation of amines, a key transformation in the synthesis of carbamates. acs.orgnih.gov Specifically, 1-alkyl-3-methylimidazolium cation-based room-temperature ionic liquids (RTILs) efficiently catalyze this reaction with excellent chemoselectivity. acs.orgnih.gov A simple, rapid, and solvent-free protocol has been described for the chemoselective protection of amines to their tert-butyloxycarbonyl (Boc) derivatives using di-tert-butyl dicarbonate (Boc2O) and imidazolium trifluoroacetate, a protic ionic liquid. researchgate.net

The catalytic role of the ionic liquid is understood as an "electrophilic activation" of the Boc2O reagent. acs.orgnih.gov This activation occurs through the formation of a bifurcated hydrogen bond with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation. acs.orgnih.gov This mechanism is supported by NMR studies and by the reduced catalytic efficiency observed when using ionic liquids that lack the C-2 hydrogen. acs.orgnih.gov

The advantages of this methodology are numerous and include operational simplicity, high selectivity, excellent yields, and rapid reaction times. The reactions are often cleaner, and unwanted side products such as isocyanates or urea (B33335) derivatives are not detected. researchgate.net Furthermore, the ionic liquid catalyst can be easily prepared and recycled, making the process more economical and environmentally friendly.

Table 1: Performance of Ionic Liquid Catalysts in N-tert-Butyloxycarbonylation

| Catalyst Type | Key Features | Advantages |

| Imidazolium trifluoroacetate protic ionic liquid | Used in catalytic amounts (5–20 mol%). researchgate.net | Solvent-free, rapid, high selectivity, excellent yield, catalyst recyclability. |

| 1-Alkyl-3-methylimidazolium ([bmim]) cation-based ILs | Acts as an organo-catalyst; activates Boc2O via hydrogen bonding. acs.orgnih.gov | Excellent chemoselectivity, avoids side products, superior to some Lewis acid catalysts. acs.orgnih.gov |

1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been identified as a highly effective and recyclable organocatalyst for the N-Boc protection of amines. organic-chemistry.org It functions as both the solvent and the catalyst, facilitating a simple and efficient method for the chemoselective mono-N-Boc protection of various amines using di-tert-butyl dicarbonate. organic-chemistry.org This dual role of HFIP promotes a wide range of chemical reactions due to its unique properties, including its ability to form hydrogen-bond clusters and stabilize cationic intermediates.

Reactions performed in HFIP are typically rapid, proceeding at room temperature and yielding the desired N-Boc derivatives in excellent yields (often up to 99%) within a short timeframe of 5 to 30 minutes. organic-chemistry.org This process does not require any additional acidic or basic catalysts. organic-chemistry.org A significant advantage of using HFIP is the avoidance of common side reactions, such as the formation of isocyanates, ureas, or N,N-di-Boc products. organic-chemistry.orgresearchgate.net

The unique properties of HFIP, including its high hydrogen-bond-donating ability, low nucleophilicity, and high acidity, contribute to its effectiveness. chemrxiv.org Furthermore, HFIP can be readily recovered by fractional distillation and reused without a discernible loss of catalytic activity, which adds to the environmental and economic benefits of this method. organic-chemistry.org

Perchloric acid adsorbed on silica gel (HClO4–SiO2) serves as an inexpensive, yet extremely efficient and reusable, catalyst for various organic transformations, including the N-tert-butoxycarbonylation of amines. organic-chemistry.orgorganic-chemistry.org This solid-supported catalyst is versatile and effectively catalyzes the acetylation of phenols, alcohols, thiols, and amines under solvent-free conditions. scribd.comnih.gov

The use of HClO4–SiO2 offers significant advantages over other methods, including short reaction times, high yields, and operational simplicity. organic-chemistry.org The reactions can often be carried out at room temperature under solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.orgorganic-chemistry.org The catalyst is easy to handle, non-toxic, and can be recovered and reused multiple times without a significant drop in its activity, making it a sustainable choice for chemical synthesis. organic-chemistry.orgorganic-chemistry.org Its effectiveness across a wide range of substrates demonstrates its potential for large-scale industrial applications. organic-chemistry.orgscribd.com

Table 2: Comparison of Catalytic Approaches for N-Boc Synthesis

| Catalytic System | Catalyst Type | Conditions | Key Advantages |

| Natural Phosphate | Heterogeneous Solid Catalyst nih.gov | Presence of NEt3 nih.gov | Green, inexpensive, readily available, simple workup. nih.gov |

| Ionic Liquid | Homogeneous Organo-catalyst acs.orgnih.gov | Solvent-free, Room Temperature | High selectivity, rapid, recyclable catalyst, no side products. researchgate.net |

| Hexafluoroisopropanol (HFIP) | Solvent and Organo-catalyst organic-chemistry.org | Room Temperature organic-chemistry.org | Fast, high yields, recyclable, avoids side reactions. organic-chemistry.org |

| Perchloric Acid/Silica-Gel | Heterogeneous Solid Acid Catalyst organic-chemistry.org | Solvent-free, Room Temperature organic-chemistry.org | Highly efficient, reusable, inexpensive, wide substrate scope. organic-chemistry.orgorganic-chemistry.org |

Novel Synthetic Route Development and Optimization

The synthesis of this compound and related compounds is increasingly being guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. msu.edunih.govresearchgate.net These principles focus on waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents and auxiliaries, and designing for energy efficiency. msu.edujddhs.com

The catalytic methods described for preparing Boc-protected compounds are prime examples of green chemistry in action:

Waste Prevention and Atom Economy : Catalytic reactions, by definition, use small amounts of a substance to convert large amounts of reactants to products, which is a core principle of green chemistry. msu.edu Efficient catalytic routes that provide high yields minimize waste generation. jddhs.com

Use of Safer Solvents and Reaction Conditions : Several of the advanced synthetic methods operate under solvent-free conditions, drastically reducing the use of and waste from volatile organic compounds (VOCs). organic-chemistry.orgorganic-chemistry.orgjddhs.com Reactions that proceed at room temperature also contribute to energy efficiency. organic-chemistry.orgorganic-chemistry.org

Catalysis : The use of catalysts is inherently a green principle. msu.edu The development of reusable and recyclable catalysts, such as natural phosphate, ionic liquids, and silica-supported perchloric acid, is particularly beneficial. nih.govorganic-chemistry.orgorganic-chemistry.org These catalysts reduce waste and the need for stoichiometric reagents that are often hazardous.

Renewable Feedstocks and Benign Substances : The use of natural phosphate, a readily available and non-toxic material, is an excellent example of employing a more environmentally benign substance in synthesis. nih.gov This approach moves away from reliance on potentially toxic heavy metal or Lewis acid catalysts. nih.gov

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally sustainable and economically viable. nih.gov

Stereoselective Synthesis and Control

The synthesis of chiral carbamates, including derivatives related to this compound, is of significant interest due to their application as intermediates in the pharmaceutical industry and as chiral auxiliaries or organocatalysts in asymmetric synthesis. doi.orgnih.gov Achieving stereocontrol is paramount, and various methodologies have been developed to produce enantiomerically enriched or pure compounds. These strategies primarily revolve around enzymatic resolutions and the use of chiral catalysts.

One prominent method for achieving high stereoselectivity is through enzymatic kinetic resolution. Lipases are frequently employed for this purpose due to their ability to selectively catalyze reactions on one enantiomer in a racemic mixture. For instance, the kinetic resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a structural analogue, has been successfully achieved using Candida antarctica lipase B (CAL-B). researchgate.net This enzyme facilitates a transesterification reaction that selectively acetylates one enantiomer, allowing for the separation of the optically pure (R)- and (S)-enantiomers. researchgate.net The effectiveness of such enzymatic processes is highly dependent on reaction conditions, including the choice of solvent and acyl donor.

Beyond enzymatic methods, asymmetric synthesis using chiral organocatalysts represents another advanced approach. doi.org Novel organocatalysts, such as those derived from (S)-pyrrolidine, have been designed to facilitate asymmetric reactions like the Michael addition of ketones to nitroolefins, yielding products with excellent stereoselectivity. doi.org In these systems, a carbamate moiety is often integral to the catalyst's structure, highlighting the importance of chiral carbamates in asymmetric transformations. The catalyst creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one stereoisomer. Research in this area has shown that high yields (up to 96%) and excellent stereoselectivities (enantiomeric excess >99% and diastereomeric ratio >99:1) can be achieved without the need for additives. doi.org

The table below summarizes findings from research on stereoselective synthesis applicable to carbamates.

| Method | Substrate/Reactants | Catalyst/Enzyme | Key Findings | Yield | Stereoselectivity |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Candida antarctica lipase B (CAL-B) | Lipase-catalyzed transesterification resolves the carbamate into optically pure enantiomers. researchgate.net | Data not specified | Optically pure (R)- and (S)-enantiomers obtained. researchgate.net |

| Asymmetric Michael Addition | Cyclic/acyclic ketones and nitroolefins | ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | A novel chiral bifunctional organocatalyst that functions efficiently without additives. doi.org | Up to 96% | ee up to >99%, dr up to >99:1 doi.org |

Scale-Up Considerations and Industrial Relevance

The industrial production of carbamates, including this compound, requires synthetic routes that are not only efficient but also safe, cost-effective, and environmentally benign. sioc-journal.cn Historically, carbamate synthesis relied on hazardous reagents like phosgene, its derivatives, or isocyanates. nih.govnih.govresearchgate.net These materials are highly toxic, and their use poses significant safety risks, making them ill-suited for large-scale production without extensive safety infrastructure. nih.gov Consequently, modern process development focuses on developing phosgene-free methodologies.

A key area of development is the use of carbon dioxide (CO2) as a C1 source. nih.gov CO2 is an attractive alternative as it is non-toxic, non-flammable, and a renewable resource. nih.gov Methodologies involving the three-component coupling of amines, CO2, and alkyl halides have been developed. nih.govacs.org While promising, these reactions often require optimization for industrial scale, focusing on factors like catalyst efficiency, reaction time, and byproduct formation. acs.org Continuous flow processing offers a safer and more efficient alternative to traditional batch reactions for handling reactions involving gases like CO2, allowing for precise control over reaction parameters and improved yield. nih.govacs.org

When scaling up the synthesis of a specific intermediate, several factors must be meticulously evaluated:

Reagent Selection and Cost: The chosen reagents must be readily available and affordable. For instance, in the synthesis of (S)-tert-butyl(6-oxopiperdin-3-yl)carbamate, dibenzylamine was successfully substituted for the highly toxic and explosive sodium azide as the amine source, and p-toluenesulfonyl chloride replaced the controlled substance methanesulfonyl chloride. sioc-journal.cn

Process Optimization: This involves optimizing reaction conditions (temperature, pressure, concentration) to maximize yield and purity while minimizing reaction time and energy consumption. Developing "one-pot" or telescoped sequences, where intermediates are not isolated, can significantly improve efficiency and reduce waste, as demonstrated in the synthesis of other complex carbamate intermediates. researchgate.net

Work-up and Purification: The purification method must be scalable and practical. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. The development of a synthesis route where the final product can be isolated with high purity through simple filtration or recrystallization is a significant advantage. sioc-journal.cn

The successful scale-up of a chiral carbamate synthesis to a hundred-gram scale with a total yield of 67% and a purity of 99.4% highlights the feasibility of producing high-value pharmaceutical building blocks through carefully optimized and safer routes. sioc-journal.cn Such processes, characterized by concise and efficient routes using cost-effective reagents, form a robust foundation for industrial-scale production. sioc-journal.cn

The following table outlines key considerations in scaling up carbamate synthesis.

| Consideration | Traditional Approach (Challenges) | Modern Approach (Solutions) | Example/Benefit |

|---|---|---|---|

| C1 Source | Phosgene, Isocyanates (Highly toxic, hazardous) nih.govresearchgate.net | Carbon Dioxide (CO2) (Non-toxic, renewable) nih.gov | Environmentally benign and safer process. nih.gov |

| Process Type | Batch processing | Continuous flow processing | Faster reaction times, improved safety and control, easier scale-up. nih.gov |

| Reagent Safety | Use of toxic/explosive reagents (e.g., Sodium Azide) sioc-journal.cn | Substitution with safer alternatives (e.g., Dibenzylamine) sioc-journal.cn | Circumvents use of hazardous materials, enhancing operational safety. sioc-journal.cn |

| Catalysis | Homogeneous catalysts, Lewis acids | Heterogeneous, recyclable catalysts (e.g., Natural Phosphate) nih.goviucr.org | Simple workup, catalyst can be reused, environmentally friendly. nih.gov |

| Purification | Chromatography (Solvent-intensive, costly) | Crystallization, Simple Filtration | Cost-effective, user-friendly, and suitable for large quantities. sioc-journal.cn |

Reaction Mechanisms and Mechanistic Investigations of Tert Butyl Acetylcarbamate Transformations

Mechanistic Studies of Formation Reactions

The synthesis of tert-butyl acetylcarbamate (B3056926) and related carbamates can be achieved through several mechanistic pathways. Key among these are the Curtius rearrangement and various nucleophilic addition reactions. Catalysts often play a critical role in these transformations by stabilizing intermediates and lowering activation energies.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into amines, carbamates, and ureas via an isocyanate intermediate. nih.govwikipedia.org The reaction, first described by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide (B81097). wikipedia.orgbyjus.com This decomposition results in the loss of nitrogen gas and the formation of an isocyanate. wikipedia.orgorganic-chemistry.org

The mechanism of the thermal rearrangement is now understood to be a concerted process, where the migration of the R-group and the loss of nitrogen gas occur simultaneously. wikipedia.org This view is supported by the absence of nitrene insertion byproducts, which would be expected if a discrete acyl nitrene intermediate were formed. wikipedia.org The migration of the alkyl or aryl group proceeds with complete retention of its stereochemical configuration. nih.gov

Formation of Acyl Azide : A carboxylic acid derivative (like an acyl chloride or anhydride) is reacted with an azide salt to form the acyl azide.

Rearrangement : The acyl azide undergoes thermal or photochemical decomposition. In a concerted step, the R-group migrates to the nitrogen atom as nitrogen gas is expelled, forming an isocyanate.

Nucleophilic Trapping : The highly reactive isocyanate is then trapped by an alcohol (e.g., tert-butanol) to yield the corresponding carbamate (B1207046). nih.govwikipedia.org

Modern variations of the Curtius rearrangement allow for a one-pot synthesis from a carboxylic acid without the need to isolate the potentially unstable acyl azide intermediate. orgsyn.org Reagents like diphenylphosphoryl azide (DPPA) facilitate this direct conversion. orgsyn.org Another efficient method involves reacting a carboxylic acid with sodium azide and di-tert-butyl dicarbonate (B1257347), which generates the acyl azide in situ. This intermediate then spontaneously rearranges at moderate temperatures (e.g., 40 °C) to the isocyanate, which is subsequently trapped. nih.govorgsyn.org

| Step | Description | Key Intermediate | Notes |

|---|---|---|---|

| 1 | Acyl Azide Formation | R-CO-N3 | Can be formed from acyl halides or in situ from carboxylic acids. organic-chemistry.orgorgsyn.org |

| 2 | Concerted Rearrangement | R-N=C=O (Isocyanate) | Involves migration of the R-group and loss of N2 gas; proceeds with retention of configuration. nih.govwikipedia.org |

| 3 | Nucleophilic Trapping | R-NH-CO-OR' (Carbamate) | The isocyanate is trapped by an alcohol (R'OH). nih.govwikipedia.org |

The formation of carbamates like tert-butyl acetylcarbamate can also proceed through various nucleophilic addition pathways. These reactions are fundamental in organic chemistry and involve the addition of a nucleophile to an electrophilic center, typically a carbonyl carbon. masterorganicchemistry.com

One common pathway involves the reaction of an amine or its equivalent with an acylating agent. In the context of this compound synthesis, this could involve the nucleophilic attack of a carbamate anion or a related nitrogen nucleophile on an acetyl source, such as acetyl chloride or acetic anhydride. The core of this mechanism is the formation of a new carbon-nitrogen bond. The reactivity of the carbonyl carbon is a key factor, with electron-withdrawing groups increasing its electrophilicity and susceptibility to nucleophilic attack. masterorganicchemistry.com

Another relevant pathway is the aza-Michael reaction (conjugate nucleophilic addition), where a nitrogen-centered nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.netlibretexts.org While not a direct route to this compound, this mechanism underscores the ability of carbamates to act as effective nucleophiles in forming C-N bonds, a principle that can be applied to other synthetic strategies. researchgate.net

Mechanistic studies have also explored the role of tert-butyl carbamate itself as a nucleophile in catalyzed reactions, such as the direct allylic amination of alcohols, highlighting its versatility in forming complex nitrogen-containing molecules. researchgate.net Furthermore, research has demonstrated that tert-butyl carbonate can act as a nucleophile in epoxide ring-opening reactions, leading to the formation of cyclic carbamates and oxazolidinones, which are structurally related to simple carbamates. nih.gov These studies confirm the nucleophilic character of carbamate-related species and their utility in synthesis.

Catalysts are frequently employed to enhance the efficiency and selectivity of carbamate synthesis. These catalysts often function by activating the substrates or by stabilizing key reaction intermediates.

In zinc-catalyzed Curtius rearrangements, for instance, a zinc carbamoyl (B1232498) bromide species has been proposed as a key intermediate. This species likely facilitates the reaction of the isocyanate with the tert-butoxide nucleophile, accelerating the final step of carbamate formation. nih.gov The use of a catalyst can also allow for milder reaction conditions, which is beneficial when working with sensitive substrates. nih.gov

In enzymatic reactions, such as the lipase-catalyzed kinetic resolution of carbamate derivatives, tetrahedral intermediates play a crucial role. researchgate.netnih.gov The reaction proceeds in a two-step process where the enzyme first forms a reactive acyl-enzyme complex. This complex then reacts with the carbamate substrate through a second tetrahedral intermediate, and the stereoselectivity of the reaction is determined at this stage. researchgate.net Such studies provide insight into the precise molecular interactions that govern enzyme-mediated transformations.

Tert-butyl carbamate derivatives also serve as important synthetic intermediates in the production of pharmaceuticals and other complex molecules. nbinno.comresearchgate.netnih.gov For example, tert-butyl (2-bromoethyl) carbamate is a valuable building block where the Boc-protected amine allows for selective reactions at other parts of the molecule. nbinno.com The stability and predictable reactivity of these intermediates are essential for multi-step synthetic sequences.

Mechanisms of Deprotection and Cleavage Reactions

The tert-butoxycarbonyl (Boc) group, present in this compound, is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.comacsgcipr.org The cleavage of this group is a critical step in many synthetic sequences.

The most common method for the deprotection of Boc-protected amines is treatment with a strong acid, such as trifluoroacetic acid (TFA), or milder acids like aqueous phosphoric acid. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org The mechanism is a well-established, multi-step process that ultimately liberates the free amine. masterorganicchemistry.comcommonorganicchemistry.com

The general sequence for acid-catalyzed deprotection is as follows:

Protonation : The acid protonates the carbamate, typically at the carbonyl oxygen. masterorganicchemistry.comcommonorganicchemistry.com

C-O Bond Cleavage : The protonated intermediate undergoes cleavage of the tert-butyl C-O bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.comnih.gov

Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide. byjus.comcommonorganicchemistry.com

Formation of Amine Salt : The resulting amine is protonated by the acid in the reaction medium to form an amine salt (e.g., a TFA salt). commonorganicchemistry.com

This deprotection strategy is highly effective due to the stability of the departing tert-butyl cation. acsgcipr.org However, this cation can also lead to side reactions, such as alkylating nucleophilic sites on the substrate. To mitigate this, "scavengers" like triethylsilane or anisole (B1667542) are often added to the reaction mixture to trap the carbocation. acsgcipr.orgcommonorganicchemistry.com

The initial and rate-determining step in the acid-catalyzed deprotection is the protonation of the carbamate group. nih.gov While protonation can theoretically occur at the nitrogen or either of the oxygen atoms, computational and experimental studies suggest that protonation of the carbonyl oxygen is the most favorable pathway in the gas phase and is a key step in solution. masterorganicchemistry.comnih.gov This initial protonation weakens the adjacent C-O bond.

Following protonation, the molecule cleaves to release the tert-butyl cation and a carbamic acid. masterorganicchemistry.comcommonorganicchemistry.com The formation of this relatively stable tertiary carbocation is the thermodynamic driving force for the reaction. stackexchange.com The fate of the tert-butyl cation depends on the reaction conditions. It can be quenched by a nucleophile, deprotonate to form isobutylene (B52900) gas, or in some cases, polymerize. commonorganicchemistry.comstackexchange.com The generation of gaseous byproducts like isobutylene and carbon dioxide necessitates that these reactions be performed in open or well-vented systems. commonorganicchemistry.com

The choice of acid can influence the reaction's selectivity. While strong acids like TFA are common, milder and more environmentally benign reagents like aqueous phosphoric acid have been shown to be effective for deprotecting tert-butyl carbamates, esters, and ethers, often with high selectivity in the presence of other acid-sensitive functional groups. organic-chemistry.orgnih.gov Lewis acids, such as ZnBr₂, can also be used to achieve selective deprotection under specific conditions. researchgate.net

| Reactant | Key Intermediate(s) | Final Products | Byproducts |

|---|---|---|---|

| Boc-Protected Amine | Protonated Carbamate, Carbamic Acid | Free Amine (as salt) | tert-Butyl Cation, Isobutylene, CO2commonorganicchemistry.comstackexchange.com |

Acid-Catalyzed Deprotection Mechanisms

Decarboxylation of Carbamic Acid

A central feature of the acid-catalyzed deprotection of tert-butyl carbamates is the formation and subsequent decomposition of a carbamic acid intermediate. Following the initial protonation of the carbamate carbonyl oxygen, the C-O bond of the tert-butyl group cleaves, leading to the formation of a stable tert-butyl cation and the corresponding N-acetylcarbamic acid. nih.govresearchgate.net This carbamic acid is inherently unstable and readily undergoes decarboxylation. organic-chemistry.orgresearchgate.net The driving force for this step is the formation of the highly stable carbon dioxide molecule. organic-chemistry.orgresearchgate.net This spontaneous decomposition results in the release of the free amine, which is then typically protonated under the acidic reaction conditions to form an ammonium (B1175870) salt. researchgate.netresearchgate.net The evolution of carbon dioxide gas is a characteristic observation during this deprotection process. organic-chemistry.orgresearchgate.net

Protonation of the this compound.

Loss of the tert-butyl cation to form N-acetylcarbamic acid.

Spontaneous decarboxylation of the N-acetylcarbamic acid to yield the acetylated amine and carbon dioxide.

Formation and Trapping of tert-Butyl Cations

Concurrent with the formation of the carbamic acid intermediate is the generation of a tert-butyl cation. rsc.orgnih.govnih.gov This carbocation is a reactive electrophilic species. In the absence of a suitable nucleophile, it can deprotonate to form isobutylene gas or potentially polymerize. nih.govresearchgate.net However, the primary concern in many synthetic applications is its propensity to alkylate other nucleophilic functional groups present in the substrate or product, leading to undesired side reactions. nih.govnih.gov Nucleophilic sites such as thiols, electron-rich aromatic rings (like tryptophan or tyrosine residues in peptides), and guanidino groups are particularly susceptible to alkylation by the tert-butyl cation. nih.govresearchgate.net

To mitigate these side reactions, "scavengers" or "trapping agents" are commonly added to the reaction mixture. researchgate.netsemanticscholar.org These are nucleophilic species that react rapidly with the tert-butyl cation, effectively removing it from the reaction medium. The choice of scavenger depends on the specific substrate and reaction conditions.

| Scavenger | Mechanism of Action | Typical Application/Notes |

|---|---|---|

| Anisole | Acts as a nucleophile, undergoing Friedel-Crafts alkylation with the tert-butyl cation. | Commonly used in peptide synthesis to protect tryptophan residues. |

| Thioanisole | The sulfur atom acts as a nucleophile to trap the cation. | Effective in preventing alkylation of methionine residues. semanticscholar.org |

| Thiophenol | A highly effective scavenger due to the nucleophilicity of the thiol group. researchgate.net | Used to prevent various alkylation side reactions. |

| Water | Can act as a nucleophile to quench the tert-butyl cation, forming tert-butanol (B103910). | Often present in cleavage cocktails, though less efficient than specialized scavengers. semanticscholar.org |

| Cresol | The electron-rich aromatic ring is alkylated by the tert-butyl cation. | Another scavenger used to protect sensitive aromatic residues. |

Kinetic studies have shown that in the presence of trifluoroacetic acid (TFA), the tert-butyl cation can react with the acid to form tert-butyl trifluoroacetate. This ester is also a potent alkylating agent, and the role of the scavenger is to destroy this ester in addition to trapping the free cation. semanticscholar.org

Metal-Catalyzed C-O Bond Cleavage

Beyond traditional acid-mediated methods, the cleavage of the tert-butyl carbamate group can be achieved using metal catalysts, often under milder and more selective conditions. These methods typically involve the interaction of a Lewis acidic metal center with the carbamate functionality, which facilitates the cleavage of the tert-butyl C-O bond.

Iron(III)-Catalyzed Deprotection : Iron(III) salts, such as iron(III) chloride (FeCl₃), have been demonstrated to be effective catalysts for the selective deprotection of N-Boc groups. rsc.orgsemanticscholar.orgrsc.org This method is considered advantageous due to the low cost, abundance, and low toxicity of iron. rsc.org The proposed mechanism involves the coordination of the iron(III) center to the carbonyl oxygen of the carbamate. This coordination increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond, facilitating its cleavage. semanticscholar.org This approach has been shown to be selective for the N-Boc group even in the presence of other protecting groups like N-Cbz. rsc.org

Zinc(II)-Catalyzed Deprotection : Zinc(II) compounds, such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), can also promote Boc deprotection. nih.gov The zinc center functions as a Lewis acid, activating the carbamate group. In some applications, the zinc catalyst plays a dual role. For instance, in the deprotective cyclization of N-Boc-2-alkynylbenzimidazoles, the Zn²⁺ center is proposed to first promote the deprotection of the Boc group and then activate the alkyne triple bond for intramolecular attack by the resulting carbamate. nih.gov The mechanism involves coordination of the zinc to the carbamate, leading to the elimination of the tert-butyl group (likely as isobutene after deprotonation of the intermediate cation) and formation of a zinc carbamate species that can then participate in further reactions. nih.gov

Other transition metals, including palladium, have also been utilized in reactions involving tert-butyl carbamates, although these often involve different mechanistic pathways such as C-H activation or cross-coupling reactions rather than simple deprotection. organic-chemistry.orgnih.gov

| Metal Catalyst | Typical Conditions | Proposed Role of Metal |

|---|---|---|

| Iron(III) Chloride (FeCl₃) | Catalytic amounts in an organic solvent. | Lewis acid; coordinates to the carbonyl oxygen to activate the C-O bond for cleavage. semanticscholar.orgrsc.org |

| Zinc(II) Chloride (ZnCl₂) | Stoichiometric or catalytic amounts, CH₂Cl₂, 40 °C. | Lewis acid; promotes deprotection and can activate other functional groups for subsequent reactions. nih.gov |

| Cerium(III) Chloride (CeCl₃) | Used with NaI in acetonitrile. | Acts as a Lewis acid to facilitate selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org |

Radical Cation Mediated Deprotection

An alternative, mild approach for the deprotection of tert-butyl carbamates involves the use of radical cations as single-electron oxidants. A prominent reagent for this transformation is tris(4-bromophenyl)aminium hexachloroantimonate, often referred to as "Magic Blue". organic-chemistry.orgnih.govacs.org This stable radical cation can mediate the catalytic de-tert-butylation of various tert-butyl protected functional groups, including carbamates, esters, and ethers. nih.govacs.org

The mechanism for this deprotection is distinct from acid- or metal-catalyzed pathways. In a common protocol, the radical cation (MB•⁺) is used in combination with a sacrificial reagent like triethylsilane (HSiEt₃). organic-chemistry.orgnih.gov The proposed mechanism suggests that the tris(4-bromophenyl)aminium radical cation catalyzes the activation of the Si-H bond of the silane. nih.govacs.org This generates a silyl (B83357) radical or a related reactive species which then facilitates the cleavage of the C-O bond of the tert-butyl group. This method is notable for its mild conditions, avoiding the need for strong acids, high temperatures, or transition metals. nih.gov The reaction is compatible with a wide range of structurally diverse compounds. nih.gov

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, complementing experimental studies. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable for elucidating the transformations of this compound.

DFT Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules and to calculate thermodynamic and kinetic properties of chemical reactions. For the deprotection of tert-butyl carbamates, DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.govresearchgate.net

DFT studies on related carbamate systems have provided key insights:

Activation Energies : Calculations can determine the activation energy barriers for different proposed mechanistic steps, such as the initial protonation, C-O bond cleavage, and subsequent decarboxylation. This allows for a comparison of the feasibility of different pathways under various conditions (e.g., neutral vs. alkaline hydrolysis). nih.gov

Transition State Structures : The geometry of transition states can be optimized, revealing the precise arrangement of atoms at the point of highest energy along the reaction coordinate. researchgate.net For example, in the acid-catalyzed deprotection, DFT can model the transition state for the heterolytic cleavage of the C-O bond.

Catalytic Effects : The role of a catalyst, such as a metal ion, can be explicitly modeled. DFT calculations can show how coordination of a Lewis acid like Fe³⁺ or Zn²⁺ to the carbamate oxygen lowers the activation energy for C-O bond cleavage by stabilizing the transition state. semanticscholar.org

Solvent Effects : The influence of the solvent on the reaction mechanism can be investigated using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. nih.gov This is crucial as solvent can play a direct role in proton transfer steps.

For instance, DFT calculations have been used to rationalize the selectivity of iron(III)-catalyzed deprotection of N-Boc groups over other protecting groups by comparing the calculated energies of the metal-carbamate complexes. semanticscholar.org

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into its dynamic properties and reactivity. While classical MD with non-reactive force fields is used to study conformational changes and solvation, reactive MD simulations can model the actual bond-breaking and bond-forming events. nih.gov

Applications of MD and related methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) to carbamate systems include:

Solvation and Dynamics : MD simulations can reveal the detailed solvation structure of this compound in different solvents, showing how solvent molecules arrange around the solute and participate in the reaction, for example, by forming hydrogen bond networks that facilitate proton transfer. researchgate.net

Enzymatic Hydrolysis : QM/MM simulations are particularly powerful for studying enzyme-catalyzed reactions. In this approach, the reactive center (e.g., the carbamate and the enzyme's active site residues) is treated with quantum mechanics (QM), while the rest of the protein and solvent are treated with molecular mechanics (MM). nih.gov This method has been used to elucidate the detailed, step-by-step mechanism of carbamate hydrolysis by enzymes like esterases, identifying key intermediates and transition states within the complex protein environment. nih.gov

Reaction Pathways in Solution : Ab initio MD simulations, where forces are calculated "on-the-fly" using quantum mechanics, can be used to observe spontaneous reaction events in solution, such as the proton transfer steps involved in carbamic acid formation and decomposition. researchgate.net Studies on the reaction of CO₂ with amines to form carbamates have used such methods to reveal complex, water-mediated proton shuttling pathways (Grotthuss-style mechanisms). researchgate.net

These computational approaches provide a molecular-level understanding that is often inaccessible through experimental means alone, offering a detailed picture of the reaction dynamics, the role of the environment, and the factors controlling reaction rates and selectivity.

Conformation Analysis of the tert-Butyl Group in Reaction Intermediates

The conformational disposition of the tert-butyl group in reaction intermediates derived from this compound is a critical factor that can influence stereochemical outcomes, reaction rates, and mechanistic pathways. While direct crystallographic or spectroscopic analysis of transient intermediates is often challenging, computational studies and inferences from stable analogues provide significant insights into the steric and electronic roles of this bulky substituent.

The conformation of the starting material, this compound, has been established through crystal structure analysis, revealing a preference for an anti disposition of the two carbonyl groups. nih.gov This ground-state geometry, with the bulky tert-butyl group oriented away from the acetyl moiety, likely influences the initial approach of reagents. The skeleton of the molecule, excluding the tert-butyl group's methyl carbons, is nearly planar. nih.gov

In reaction intermediates, the tert-butyl group's primary influence is often steric. Its large size can direct the approach of incoming reactants or reagents, leading to specific stereoisomers. For example, in reactions involving the formation of tetrahedral intermediates at one of the carbonyl carbons, the tert-butyl group would be expected to occupy a position that minimizes steric clash with other substituents. In enzymatic reactions, the conformation of tetrahedral intermediates is a key determinant of stereoselectivity. researchgate.net

Computational studies on the gas-phase dissociation of protonated tert-butylcarbamates provide a detailed look at the role of the tert-butyl group's conformation within a specific reaction transition state. nih.gov This dissociation proceeds through the elimination of isobutylene and carbon dioxide. The kinetically favored pathway begins with the transfer of a hydrogen atom from one of the methyl groups of the tert-butyl moiety to the carbamate carbonyl oxygen. nih.gov This initial step leads to a transition state and subsequently an ion-molecule complex where the C-O bond of the tert-butyl group is nearly completely cleaved. nih.gov

The feasibility of this hydrogen transfer is intrinsically linked to the rotational conformation of the tert-butyl group, which must orient a C-H bond appropriately toward the carbonyl oxygen acceptor. The energetics of two potential pathways, differing in the initial hydrogen migration (to the carbamate nitrogen vs. the carbonyl oxygen), have been calculated, with the latter being significantly more favorable. nih.gov

| Structure | Description | Relative Energy (kJ mol-1) |

|---|---|---|

| TS1 | Transition state for t-butyl H transfer to carbamate N | 145 |

| 3aa+ | Ion-molecule complex post-H transfer to N | 112 |

| TS3 | Transition state for t-butyl H transfer to carbamate O | 84 |

| 3ba+ | Ion-molecule complex post-H transfer to O | 84 |

This data underscores the importance of the tert-butyl group's rotational conformation in facilitating the reaction, as the orientation of its C-H bonds directly participates in the rate-determining step of this fragmentation pathway. While this example pertains to a specific gas-phase fragmentation, it provides a clear, mechanistically investigated instance where the conformation of the tert-butyl group is integral to the structure and reactivity of the reaction intermediate. The steric hindrance provided by the tert-butyl group can also significantly reduce the reactivity of certain intermediates. acs.org In general, the bulky and conformationally significant nature of the tert-butyl group is a key parameter in understanding the transformations of this compound.

Applications of Tert Butyl Acetylcarbamate in Advanced Organic Synthesis

Role as an Amine Protecting Group (Boc Group) in Complex Molecule Synthesis

The protection of amines is a critical step in the synthesis of polyfunctional molecules to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its unique stability profile. chemistrysteps.comwikipedia.org It is resistant to catalytic hydrogenation, hydrolysis under most basic conditions, and various nucleophilic reagents. rsc.orgrsc.org This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected amine.

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under aqueous or anhydrous conditions, often in the presence of a base. organic-chemistry.org The deprotection is efficiently achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol, which cleave the carbamate (B1207046) to release the free amine, carbon dioxide, and a stable tert-butyl cation. chemistrysteps.comwikipedia.org

An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain intact. fiveable.me This approach is fundamental to the synthesis of complex molecules like peptides and oligonucleotides. jocpr.com The Boc group is a key component of several orthogonal schemes due to its acid-lability.

A classic example is its use in combination with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgjocpr.com In a molecule containing both Boc- and Fmoc-protected amines, the Fmoc group can be selectively removed with a mild base (e.g., piperidine) while the Boc group remains unaffected. researchgate.net Conversely, the Boc group can be removed with acid without cleaving the Fmoc group. Another common orthogonal pairing is with the benzyloxycarbonyl (Cbz or Z) group, which is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis. rsc.org

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Fmoc (Base), Cbz (Hydrogenolysis) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc (Acid), Cbz (Hydrogenolysis) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis | Boc (Acid), Fmoc (Base) |

Chemoselectivity—the preferential reaction of a reagent with one of two or more different functional groups—is crucial in organic synthesis. In the context of Boc protection, it is often necessary to protect a specific amine in the presence of other nucleophilic groups, such as hydroxyl groups or other amines with different reactivities.

Various methods have been developed to achieve high chemoselectivity in N-Boc protection. For instance, catalyst-free protocols using solvents like glycerol (B35011) have been shown to efficiently protect a wide range of aliphatic, aromatic, and heteroaromatic amines with di-tert-butyl dicarbonate at room temperature. rsc.orgrsc.org These methods are highly selective for the amino group and prevent the formation of common side products such as isocyanates, ureas, or N,N-di-Boc derivatives. rsc.org The use of specific catalysts, such as thioglycoluril or guanidine (B92328) hydrochloride, can also facilitate the chemoselective mono-N-Boc protection of diverse amines, including amino acids and peptides. researchgate.net Research has demonstrated that under certain conditions, primary amines can be selectively protected in the presence of secondary amines, and amino groups can be protected without affecting hydroxyl groups in amino alcohols. organic-chemistry.orgresearchgate.net

| Catalyst/Solvent System | Substrate Scope | Key Advantages |

| Glycerol (catalyst-free) | Aliphatic, aromatic, heterocyclic amines, amino alcohols | Environmentally benign, high yield, no side products. rsc.orgrsc.org |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Structurally diverse amines, α-amino alcohols | Recyclable catalyst, no oxazolidinone formation. organic-chemistry.org |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | Various amines | Inexpensive, reusable catalyst, solvent-free conditions. organic-chemistry.org |

| Iodine (catalytic) | Aryl and aliphatic amines | Solvent-free, ambient temperature. organic-chemistry.org |

Utility in Peptide Synthesis and Amino Acid Derivatization

The synthesis of peptides requires the sequential coupling of amino acids in a precisely defined order. This process relies heavily on protecting group strategies to prevent self-coupling and control the formation of the peptide bond. The Boc group has historically been a cornerstone of solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield. springernature.comnih.gov

In Boc-based SPPS, the α-amino group of the incoming amino acid is protected with a Boc group, while its carboxylic acid end is activated for coupling to the free amine of the resin-bound peptide chain. libretexts.org After each coupling step, the Boc group is removed with an acid like TFA to expose a new N-terminal amine for the next coupling cycle. masterorganicchemistry.com The side chains of reactive amino acids (e.g., lysine, serine, cysteine) are protected with groups that are stable to the acidic conditions of Boc deprotection but can be removed at the final stage of synthesis, often with a strong acid like hydrogen fluoride (B91410) (HF). springernature.compeptide.com

While the Fmoc/tBu strategy has become more prevalent due to its milder cleavage conditions, Boc-based synthesis remains advantageous for certain applications, such as the synthesis of hydrophobic peptides or peptides containing ester and thioester moieties. springernature.comnih.gov

Precursor for Advanced Organic Building Blocks and Reagents

Beyond its role in amine protection, tert-butyl carbamate serves as a versatile precursor for a variety of other functional groups and building blocks essential in organic synthesis. sigmaaldrich.com

N-Boc protected amines are stable intermediates that can be readily converted into substituted amines and ureas. For instance, tert-butyl carbamates can be transformed into bi-, tri-, and tetra-substituted ureas by reacting them with primary or secondary amines in the presence of aluminum amide complexes. organic-chemistry.org This method avoids the need for isocyanate intermediates, which is a limitation in traditional urea (B33335) synthesis. Interestingly, methyl and benzyl (B1604629) carbamates can be reacted selectively in the presence of t-butyl carbamates under these conditions. organic-chemistry.org

In some cases, the Curtius rearrangement of carboxylic acids in the presence of diphenyl phosphoryl azide (B81097) and tert-butanol (B103910) can lead to the formation of N-Boc-protected ureas in a one-step process. This occurs through the in-situ generation of tert-butyl carbamate, which then attacks the isocyanate intermediate. nih.gov

tert-Butyl carbamates can be directly converted into amides, providing a convenient route that avoids the isolation of potentially unstable free amines. A one-pot method involves treating the tert-butyl carbamate with an acyl halide-methanol mixture, followed by a base, to yield the corresponding amide efficiently. organic-chemistry.org This procedure has been shown to be effective for a range of tert-butyl carbamates and acyl halides, often resulting in nearly quantitative yields. organic-chemistry.orgclockss.org This transformation can also be performed chemoselectively, allowing for the conversion of a Boc-protected amine to an amide while leaving a Cbz-protected amine intact within the same molecule. organic-chemistry.orgthieme-connect.com

Intermediates in Click Chemistry and Bioconjugation

While tert-butyl acetylcarbamate (B3056926) is not extensively documented as a direct intermediate in click chemistry and bioconjugation, its structural motif is closely related to tert-butyl carbamate (Boc-protected) derivatives, which are fundamental in these fields. Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule. thermofisher.com Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a set of reliable and specific reactions for this purpose, valued for their high yield, stereospecificity, and compatibility with aqueous environments. organic-chemistry.org

In this context, the tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for amines. vectorlabs.comorganic-chemistry.org The synthesis of intermediates for bioconjugation often involves protecting an amino group with Boc while other parts of the molecule are modified to introduce bioorthogonal functional groups, such as azides or alkynes. thermofisher.com Once the desired functionality is in place, the Boc group can be removed under acidic conditions to reveal the amine for further reaction or to ensure the final conjugate has the desired properties. vectorlabs.com Boc-protected amino acids, for example, are commonly used in solid-phase peptide synthesis, allowing for the controlled assembly of peptides that can later be used in bioconjugation. vectorlabs.com

The utility of carbamate-linked structures in click chemistry is also demonstrated in the design of "click-release" systems for prodrug activation. acs.org These systems can utilize a carbamate tether to link a payload (like a drug) to a cyclooctyne. acs.org A bioorthogonal reaction, such as a strain-promoted alkyne-nitrone cycloaddition (SPANC), triggers a cascade that leads to the release of the payload. acs.org This highlights the versatility of the carbamate functional group in advanced applications derived from click chemistry principles.

Development of Novel Heterocycles and Polyfunctional Amidines

There is a direct, though serendipitous, link between tert-butyl acetylcarbamate and the pursuit of novel heterocyclic compounds and polyfunctional amidines. In a reported synthesis, this compound was unexpectedly obtained during an attempt to synthesize polyfunctional amidines. nih.gov These amidines are highly valuable in synthetic chemistry, particularly as templates for the development of new heterocyclic structures. nih.gov

The intended reaction aimed to synthesize amidines by reacting N-(t-Boc)thioacetamide with various amino esters, using natural phosphate (B84403) (NP) as a heterogeneous catalyst. nih.gov Instead of the expected amidine, the reaction yielded this compound, where the sulfur atom of the thioacetamide (B46855) was substituted by an oxygen atom. nih.gov This outcome suggests that under the specific reaction conditions, which included triethylamine (B128534) and the natural phosphate catalyst, a hydrolysis or related oxygen-transfer pathway was favored over the desired amination to form the amidine. nih.gov

This research underscores the reactivity of N-Boc protected thioamides and their potential as precursors, even if the pathways can lead to unexpected products. The synthesis of this compound in this context positions it as a byproduct of a failed attempt at amidine synthesis, but also highlights a potential synthetic route to N-acetylcarbamates from N-Boc-thioacetamides. nih.gov The development of efficient syntheses for amidines remains an important area of organic chemistry, with various methods being explored, including the condensation of amines with acetals or the addition of amines to nitriles. organic-chemistry.org

Spectroscopic and Structural Characterization in Academic Research

X-ray Crystallography and Crystal Structure Analysis

The crystal structure analysis reveals that the skeleton of the tert-Butyl acetylcarbamate (B3056926) molecule is nearly planar, with the exception of the methyl carbons of the tert-butyl group. The molecule crystallizes in the P21/n space group with one molecule in the asymmetric unit.

Table 1: Crystal Data and Structure Refinement for tert-Butyl acetylcarbamate.

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₁₃NO₃ |

| Formula weight | 159.18 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.3852 (3) |

| b (Å) | 10.3953 (6) |

| c (Å) | 15.1764 (9) |

| β (°) | 94.498 (2) |

| Volume (ų) | 846.51 (9) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.249 |

| Absorption coefficient (mm⁻¹) | 0.095 |

In the crystal lattice, molecules of this compound are organized into dimers through strong N—H⋯O hydrogen bonds. researchgate.net These interactions create centrosymmetric rings with an R²₂(8) motif. The dimers are further interconnected primarily by van der Waals forces, particularly between the hydrophobic methyl groups.

Hirshfeld surface analysis has been employed to further investigate the intermolecular interactions within the crystal structure of this compound. This analysis indicates that the most significant contributions to the crystal packing arise from H⋯H (42.6%) and O⋯H (26.7%) contacts. researchgate.net The two-dimensional fingerprint plots derived from this analysis show distinct spikes that correspond to the strong N—H⋯O hydrogen bonds, confirming their importance in the crystal packing.

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tert-butyl group and the acetyl group. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.5 ppm). The three protons of the acetyl methyl group would also present as a singlet, but at a slightly downfield position (around 2.0-2.2 ppm) due to the proximity of the carbonyl group. The N-H proton would give rise to a broader signal, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The quaternary carbon of the tert-butyl group would appear around 80-85 ppm, while the methyl carbons of this group would resonate at approximately 28 ppm. The carbonyl carbon of the acetyl group is expected in the range of 170-175 ppm, and its methyl carbon around 24 ppm. The carbamate (B1207046) carbonyl carbon would also be found in the downfield region, typically around 150-155 ppm.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the fragmentation of tert-butylcarbamates is well-documented. A common fragmentation pathway involves the loss of isobutylene (B52900) (a neutral loss of 56 Da) from the tert-butyl group, followed by the elimination of carbon dioxide (a neutral loss of 44 Da). This results in a combined loss of 100 Da from the molecular ion.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the vibrational modes of its functional groups. A sharp, strong band in the region of 1700-1750 cm⁻¹ is expected for the C=O stretching of the two carbonyl groups (acetyl and carbamate). The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the methyl groups are expected just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=O stretching vibrations would also be visible in the Raman spectrum. The symmetric vibrations of the molecule, such as the C-C skeletal vibrations, may give rise to strong Raman signals.

Theoretical Investigations and Computational Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed to study the electronic structure and reactivity of organic compounds, including carbamates. mdpi.comnih.gov

A key aspect of the electronic structure of carbamates is the amide resonance, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl group. acs.orgnih.gov This resonance imparts partial double bond character to the C-N bond, influencing the molecule's geometry and rotational barrier. Theoretical studies have shown that the amide resonance in carbamates is generally 3-4 kcal/mol lower than in analogous amides, which is attributed to electronic and steric effects from the additional oxygen atom. acs.orgnih.govnih.gov This feature makes the carbamate (B1207046) group more electrophilic than amides and sufficiently reactive towards nucleophiles. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical tool for predicting chemical reactivity. nih.govmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an important indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity. mdpi.com For tert-butyl acetylcarbamate (B3056926), the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Key Quantum Chemical Parameters in Reactivity Analysis

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. mdpi.com |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. mdpi.com |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a smaller gap implies higher reactivity. mdpi.com |

| Ionization Potential | Related to the HOMO energy, it's the energy required to remove an electron. mdpi.com |

| Electron Affinity | Related to the LUMO energy, it's the energy released when an electron is added. mdpi.com |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting how molecules interact with each other, particularly in non-covalent interactions and chemical reactions. libretexts.orgyoutube.com The MEP map is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). youtube.comwalisongo.ac.id

For tert-butyl acetylcarbamate, a study involving Hirshfeld surface analysis computed the electrostatic potential. nih.gov The findings revealed distinct electronegative and electropositive regions on the molecular surface.

Electronegative Regions: The areas around the three oxygen atoms (two carbonyl oxygens and the ester oxygen) show negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds as acceptors. nih.gov

Electropositive Regions: The region around the N-H group displays a positive potential, identifying it as a hydrogen bond donor site. The methyl groups are also described as moderately electropositive. nih.gov

These charge distributions are fundamental to the intermolecular interactions that govern the crystal packing of the molecule, such as the formation of dimers through strong N-H···O hydrogen bonds. nih.gov

Table 2: Summary of Molecular Electrostatic Potential (MEP) Features for this compound

| Molecular Region | Electrostatic Potential | Predicted Reactivity/Interaction | Source |

|---|---|---|---|

| Oxygen Atoms | Negative (Electron-rich) | Site for electrophilic attack; Hydrogen bond acceptor | nih.gov |

| NH Group | Positive (Electron-deficient) | Site for nucleophilic attack; Hydrogen bond donor | nih.gov |

| Methyl Groups | Moderately Positive | Weakly electropositive interactions | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

The theoretical foundation of QSAR involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure and properties. Quantum and classical mechanics calculations are often employed to derive these descriptors. nih.gov

Common theoretical descriptors used in carbamate QSAR studies include:

Electronic Descriptors: These are derived from quantum chemical calculations and include parameters like atomic charges, dipole moment, and HOMO/LUMO energies. They describe the electronic aspects of the molecule, which are crucial for drug-receptor interactions. mdpi.com

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area, molar refractivity). They are important for understanding how a molecule fits into a biological target's active site. researchgate.netresearchgate.net

Hydrophobic Descriptors: Often represented by the partition coefficient (log P), these descriptors quantify the molecule's lipophilicity, which affects its ability to cross cell membranes. researchgate.netnih.gov

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity. researchgate.net

Once calculated, these descriptors are used in statistical methods, such as multiple linear regression or principal component analysis, to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized carbamate analogues, guiding the design of more potent compounds. nih.gov

Table 3: Theoretical Descriptors in Carbamate QSAR Studies

| Descriptor Type | Examples | Role in Modeling Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes electrostatic interactions and reactivity. mdpi.com |

| Steric | Molar refractivity, Molecular weight, van der Waals volume | Relates to the fit of the molecule in the receptor site. researchgate.netresearchgate.net |

| Hydrophobic | Log P | Influences membrane permeability and transport to the target site. researchgate.net |

| Topological | Connectivity indices, Weiner index | Quantifies molecular size, shape, and branching. researchgate.net |

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical predictions are valuable for interpreting experimental data and for understanding the relationship between molecular structure and spectral features.

The standard approach for predicting vibrational spectra involves:

Geometry Optimization: The molecule's geometry is first optimized to find its lowest energy conformation. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. nih.gov

Frequency Calculation: At the optimized geometry, a frequency calculation is performed. This provides the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR and Raman spectra. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-specific approximations.

For predicting electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the most common method. researchgate.net This calculation, performed on the optimized ground-state geometry, yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). researchgate.net This analysis can help assign specific electronic transitions, such as n → π* or π → π*, to the observed spectral peaks.

While specific predicted spectra for this compound require a dedicated computational study, these established methodologies are fully applicable and would provide valuable insights into its spectroscopic identity. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. mdpi.com

Table 4: Computational Methods for Predicting Spectroscopic Properties

| Spectroscopy Type | Computational Method | Predicted Parameters |

|---|---|---|

| Infrared (IR) & Raman | DFT Frequency Calculation | Vibrational frequencies, IR intensities, Raman activities |